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Compound of Interest

Compound Name: BEBT-109

Cat. No.: B12381381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the patient selection criteria and

associated protocols for clinical trials of BEBT-109, a pan-mutant-selective Epidermal Growth

Factor Receptor (EGFR) inhibitor. The information is intended to guide researchers and

clinicians in identifying suitable candidates for enrollment in studies evaluating this targeted

therapy.

Introduction to BEBT-109
BEBT-109 is an oral, potent, and selective inhibitor of EGFR with broad activity against various

EGFR mutations, including the challenging exon 20 insertion (ex20ins) mutations, while

sparing wild-type EGFR.[1][2][3] Preclinical and early clinical studies have demonstrated its

potential to induce tumor regression in non-small cell lung cancer (NSCLC) harboring these

mutations.[1][2] The unique pharmacokinetic profile of BEBT-109, characterized by rapid

absorption and clearance, is designed to minimize off-target toxicities.[1][2][3] Clinical trials are

ongoing to evaluate the efficacy and safety of BEBT-109 in patients with locally advanced or

metastatic NSCLC with EGFR exon 20 insertion mutations.[4]

Patient Selection Criteria
The selection of patients for BEBT-109 clinical trials is based on a stringent set of inclusion and

exclusion criteria to ensure patient safety and the scientific validity of the trial outcomes. The

following tables summarize the key criteria for the Phase II clinical trial NCT06706713.[1][4]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12381381?utm_src=pdf-interest
https://www.benchchem.com/product/b12381381?utm_src=pdf-body
https://www.benchchem.com/product/b12381381?utm_src=pdf-body
https://www.benchchem.com/product/b12381381?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT06706713
https://pubmed.ncbi.nlm.nih.gov/38521070/
https://pubmed.ncbi.nlm.nih.gov/33321427/
https://clinicaltrials.gov/study/NCT06706713
https://pubmed.ncbi.nlm.nih.gov/38521070/
https://www.benchchem.com/product/b12381381?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT06706713
https://pubmed.ncbi.nlm.nih.gov/38521070/
https://pubmed.ncbi.nlm.nih.gov/33321427/
https://www.benchchem.com/product/b12381381?utm_src=pdf-body
https://www.clinicaltrials.gov/study/NCT06706713
https://www.benchchem.com/product/b12381381?utm_src=pdf-body
https://clinicaltrials.gov/study/NCT06706713
https://www.clinicaltrials.gov/study/NCT06706713
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381381?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inclusion Criteria
Category Criteria

Quantitative
Value/Specification

Diagnosis

Histologically or cytologically

confirmed locally advanced

(Stage IIIB or IIIC, unsuitable

for surgery or radiotherapy) or

metastatic (Stage IV) Non-

Small Cell Lung Cancer

(NSCLC) according to the 8th

edition of the AJCC lung

cancer staging criteria.

N/A

Molecular Profile

Confirmed presence of an

Epidermal Growth Factor

Receptor (EGFR) exon 20

insertion mutation.

Written test report required.

Age Adult patients. ≥ 18 years.

Performance Status

Eastern Cooperative Oncology

Group (ECOG) performance

status.

0-2, with no decline in the past

two weeks.

Life Expectancy Estimated survival. At least 12 weeks.

Measurable Disease

Presence of at least one

measurable lesion as per

RECIST 1.1 criteria.

N/A

Informed Consent

Willingness and ability to

provide written informed

consent.

N/A

Organ and Bone Marrow Function
Patients must have adequate organ and bone marrow function as defined by the laboratory

parameters outlined below.[1][4]
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System Parameter Required Value

Hematological
Absolute Neutrophil Count

(ANC)
≥ 1.5 × 10⁹/L

Platelet Count (PLT) ≥ 100 × 10⁹/L

Hemoglobin (HGB) ≥ 80 g/L

Hepatic Total Bilirubin (TBIL)
≤ 1.5 × Upper Limit of Normal

(ULN)

(≤ 3 × ULN for patients with

liver metastases)

Aspartate Aminotransferase

(AST)
≤ 2.5 × ULN

(≤ 5 × ULN for patients with

liver metastases)

Alanine Aminotransferase

(ALT)
≤ 2.5 × ULN

(≤ 5 × ULN for patients with

liver metastases)

Renal Serum Creatinine ≤ 1.5 × ULN

Creatinine Clearance

If serum creatinine > 1.5 ×

ULN, then ≥ 45 ml/min

(Cockcroft-Gault)

Exclusion Criteria
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Category Criteria

Prior Treatment

Unresolved toxicities from previous treatments

greater than Grade 1 (CTCAE), with exceptions

for alopecia and Grade 2 neurotoxicity from prior

platinum therapy.

Metastases

Spinal cord compression, meningeal metastasis,

or symptomatic/unstable brain metastasis

requiring steroids within 4 weeks of starting

treatment.

Co-morbidities
Uncontrolled active infections, including active

Hepatitis B or C.

Uncontrollable nausea and vomiting, chronic

gastrointestinal disease, or extensive bowel

resection that may affect drug absorption.

Symptomatic and unstable pleural effusion or

ascites.

Hypersensitivity
History of hypersensitivity to any excipients in

the BEBT-109 formulation.

Pregnancy/Lactation Breastfeeding female subjects.

Other

Any clinical or laboratory abnormalities or other

reasons that the investigator deems unsuitable

for the study.

Experimental Protocols
EGFR Exon 20 Insertion Mutation Analysis
Objective: To confirm the presence of an EGFR exon 20 insertion mutation in tumor tissue or

circulating tumor DNA (ctDNA).

Methodology: While traditional methods like polymerase chain reaction (PCR) can be used,

next-generation sequencing (NGS) is the preferred method due to its higher sensitivity in

detecting the diverse range of exon 20 insertion mutations.
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Sample Collection: A fresh or archival tumor biopsy (formalin-fixed paraffin-embedded tissue)

is the standard sample. If a tissue biopsy is not feasible, a liquid biopsy (blood sample) for

ctDNA analysis can be performed.

DNA Extraction: DNA is extracted from the tumor tissue or plasma using commercially

available kits according to the manufacturer's instructions.

Library Preparation and Sequencing: The extracted DNA undergoes library preparation,

which includes fragmentation, adapter ligation, and amplification. The prepared library is then

sequenced on an NGS platform.

Data Analysis: The sequencing data is analyzed using a bioinformatics pipeline to identify the

presence and specific type of EGFR exon 20 insertion mutation. A written report confirming

the mutation is required for patient enrollment.

Tumor Assessment Protocol (RECIST 1.1)
Objective: To objectively evaluate the change in tumor burden in response to treatment with

BEBT-109.

Methodology: Tumor assessments are conducted at baseline and at regular intervals (e.g.,

every 8 weeks) during the treatment period.[4] The Response Evaluation Criteria in Solid

Tumors (RECIST) version 1.1 is the standard for these assessments.

Imaging: Computed tomography (CT) or magnetic resonance imaging (MRI) are the

recommended imaging modalities.

Target Lesions: Up to five measurable lesions in total, and a maximum of two per organ, are

selected as target lesions at baseline. Measurable lesions are defined as those with a

longest diameter of ≥10 mm, or malignant lymph nodes with a short axis of ≥15 mm.

Non-Target Lesions: All other lesions are identified as non-target lesions.

Response Evaluation:

Complete Response (CR): Disappearance of all target lesions. Any pathological lymph

nodes must have a reduction in short axis to <10 mm.
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Partial Response (PR): At least a 30% decrease in the sum of the diameters of target

lesions, taking the baseline sum as reference.

Progressive Disease (PD): At least a 20% increase in the sum of the diameters of target

lesions from the smallest sum recorded during the study (nadir), with an absolute increase

of at least 5 mm. The appearance of one or more new lesions is also considered

progressive disease.

Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase

to qualify for PD.

Visualized Workflows and Pathways
Patient Screening and Selection Workflow
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Caption: Patient screening and selection workflow for BEBT-109 clinical trials.
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BEBT-109 Mechanism of Action in EGFR Signaling
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Caption: BEBT-109 inhibits the mutated EGFR, blocking downstream signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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